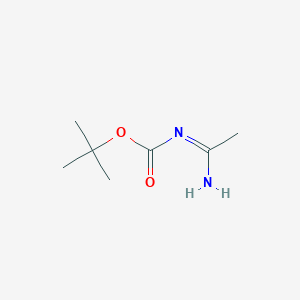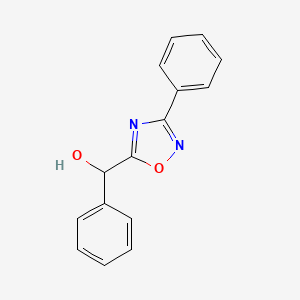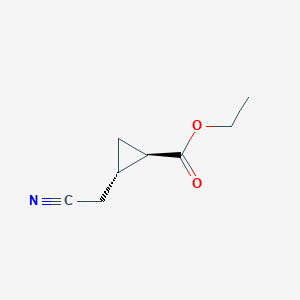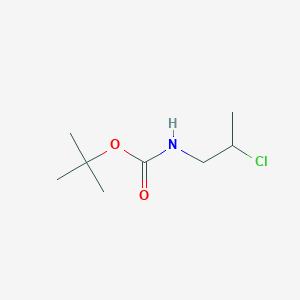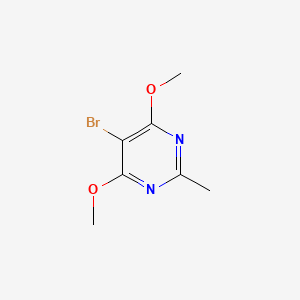![molecular formula C16H19BrClNO B1521424 3-{[(6-Bromo-2-naphthyl)oxy]methyl}piperidine hydrochloride CAS No. 1185133-11-2](/img/structure/B1521424.png)
3-{[(6-Bromo-2-naphthyl)oxy]methyl}piperidine hydrochloride
Vue d'ensemble
Description
3-{[(6-Bromo-2-naphthyl)oxy]methyl}piperidine hydrochloride is a versatile compound, widely recognized for its use in various scientific and industrial applications. This compound's molecular structure is intricate, featuring a brominated naphthalene moiety linked to a piperidine ring via an oxymethyl group. Its unique structure imparts distinct chemical properties, making it a valuable subject of research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-{[(6-Bromo-2-naphthyl)oxy]methyl}piperidine hydrochloride typically involves the following steps:
Naphthalene Bromination: : The naphthalene ring is brominated using bromine or N-bromosuccinimide (NBS) under controlled conditions.
Ether Formation: : The brominated naphthalene is reacted with a piperidine derivative, usually in the presence of a base such as potassium carbonate, to form the ether linkage.
Hydrochloride Salt Formation: : Finally, the compound is converted into its hydrochloride salt by reacting with hydrochloric acid, enhancing its solubility and stability.
Industrial Production Methods
In an industrial setting, the production process is scaled up, often employing continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and ensure the purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
3-{[(6-Bromo-2-naphthyl)oxy]methyl}piperidine hydrochloride undergoes several types of chemical reactions, including:
Substitution Reactions: : The bromine atom in the naphthalene ring can be substituted by various nucleophiles, providing access to a wide range of derivatives.
Oxidation and Reduction: : The compound can be oxidized or reduced to introduce or remove functional groups, respectively.
Coupling Reactions: : It can participate in coupling reactions, such as Suzuki or Heck reactions, to form carbon-carbon bonds.
Common Reagents and Conditions
Oxidizing Agents: : Potassium permanganate, hydrogen peroxide.
Reducing Agents: : Sodium borohydride, lithium aluminum hydride.
Nucleophiles: : Amines, alcohols, thiols.
Major Products Formed
The major products formed depend on the specific reaction conditions and reagents used. For instance, substitution reactions can yield various aryl or alkyl derivatives, while coupling reactions produce complex biaryl compounds.
Applications De Recherche Scientifique
Chemistry
In chemistry, 3-{[(6-Bromo-2-naphthyl)oxy]methyl}piperidine hydrochloride serves as a precursor for the synthesis of more complex molecules. Its brominated naphthalene moiety is a useful handle for further functionalization.
Biology
Biologically, this compound is investigated for its potential as a lead compound in drug discovery, particularly in designing novel therapeutic agents targeting neurological pathways.
Medicine
In medicine, it is explored for its pharmacological properties, including potential anti-inflammatory and analgesic effects.
Industry
Industrially, this compound is used in the synthesis of specialty chemicals, dyes, and materials science applications due to its robust chemical framework.
Mécanisme D'action
The exact mechanism of action of 3-{[(6-Bromo-2-naphthyl)oxy]methyl}piperidine hydrochloride is context-dependent, varying with its application. Generally, it interacts with molecular targets through its brominated naphthalene moiety and the piperidine ring, modulating the activity of enzymes or receptors.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-{[(6-Bromo-2-phenyl)oxy]methyl}piperidine hydrochloride
3-{[(6-Chloro-2-naphthyl)oxy]methyl}piperidine hydrochloride
3-{[(6-Bromo-2-naphthyl)oxy]ethyl}piperidine hydrochloride
Uniqueness
What sets 3-{[(6-Bromo-2-naphthyl)oxy]methyl}piperidine hydrochloride apart is its specific bromine substitution pattern and the oxymethyl linker, which collectively confer unique reactivity and binding properties.
This detailed account should give you a comprehensive understanding of this compound, from its preparation and reactions to its applications and mechanisms
Propriétés
IUPAC Name |
3-[(6-bromonaphthalen-2-yl)oxymethyl]piperidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18BrNO.ClH/c17-15-5-3-14-9-16(6-4-13(14)8-15)19-11-12-2-1-7-18-10-12;/h3-6,8-9,12,18H,1-2,7,10-11H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IZZOZRDPLWNHOT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CNC1)COC2=CC3=C(C=C2)C=C(C=C3)Br.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19BrClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


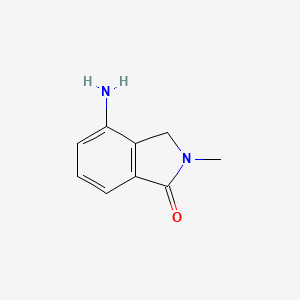
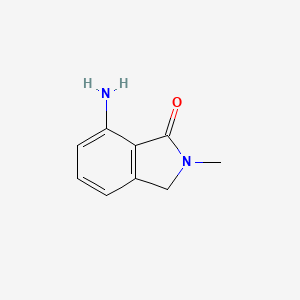
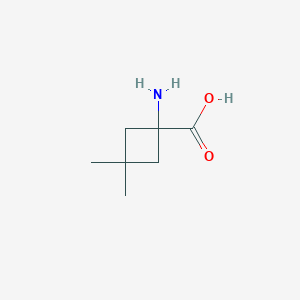
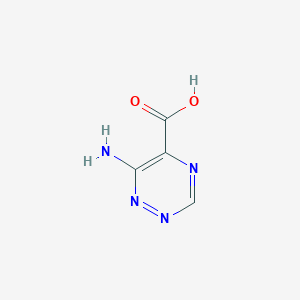
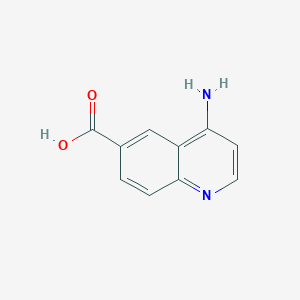
![1-Amino-3-boc-3-azabicyclo[3.1.0]hexane](/img/structure/B1521351.png)

